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Compound of Interest

Compound Name:
1,3-diethyl-4-hydroxyquinolin-

2(1H)-one

Cat. No.: B1188920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinolinone scaffold is a privileged structure in medicinal chemistry,

demonstrating a broad spectrum of biological activities. N-substitution on this core has been a

key strategy for the development of potent and selective therapeutic agents. This guide

provides a comparative analysis of the performance of various N-substituted 4-

hydroxyquinolinone derivatives, focusing on their anticancer and antibacterial activities,

supported by experimental data from recent studies.

Anticancer Activity: Targeting the PI3K/Akt
Signaling Pathway
A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have shown promising

anticancer activity, with evidence suggesting their mechanism of action involves the inhibition of

the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a

critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of

many cancers.[4][5]
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The cytotoxic effects of several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide and

N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were evaluated against

various human cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon

carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent

the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound
ID

N-
Substituent

Other
Substituent
s

Cancer Cell
Line

IC50 (µM) Reference

1 Phenyl 6-Chloro Caco-2 37.4 [6]

HCT-116 8.9 [6]

2
4-

Fluorophenyl
6-Chloro Caco-2 50.9 [6]

HCT-116 3.3 [6]

3
4-

Chlorophenyl
6-Chloro Caco-2 17.0 [6]

HCT-116 5.3 [6]

4
4-

Bromophenyl
6-Chloro Caco-2 18.9 [6]

HCT-116 4.9 [6]

5 Phenyl 6-Methyl Caco-2 98 [2]

HCT-116 337 [2]

6
4-

Fluorophenyl
6-Methyl Caco-2 13 [2]

HCT-116 240.2 [2]

Analysis: The data indicates that N-phenyl substitution on the 4-hydroxy-2-quinolone-3-

carboxamide core results in significant cytotoxic activity. The presence of a halogen on the N-

phenyl ring, particularly chlorine or bromine at the para position, appears to enhance the

anticancer potency against the HCT-116 cell line.[6] Furthermore, a 6-chloro substituent on the
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quinolinone ring generally leads to lower IC50 values compared to a 6-methyl substituent,

suggesting its importance for activity.[2][6]

Proposed Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and

proliferation. Many N-substituted 4-hydroxyquinolinone derivatives are thought to exert their

anticancer effects by inhibiting key kinases in this pathway, such as PI3Kα.[1][2]
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Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Antibacterial Activity: Targeting DNA Gyrase
Certain N-substituted 4-hydroxyquinolinone derivatives have demonstrated potent antibacterial

activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their

mechanism of action is often attributed to the inhibition of bacterial DNA gyrase (GyrB), an

essential enzyme for DNA replication.[7]

Comparative in vitro Antibacterial Activity
The antibacterial efficacy of a series of N-quinazolinone-4-hydroxy-2-quinolone-3-

carboxamides was evaluated against various strains of S. aureus. The minimum inhibitory

concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible

growth of a bacterium, was determined.

Compoun
d ID

N-
Substitue
nt

R1 Group R2 Group
S. aureus
Strain

MIC
(µg/mL)

Referenc
e

f1
Quinazolin

one
H n-Amyl

ATCC

29213
4-8 [7]

f4
Quinazolin

one
6-MeO n-Amyl

ATCC

29213
32 [7]

f14
Quinazolin

one
H Isopropyl

ATCC

29213
>64 [7]

Vancomyci

n
- - -

ATCC

29213
0.5-1 [7]

Analysis: Compound f1, with an unsubstituted N-quinazolinone moiety and an n-amyl group,

exhibited the most promising antibacterial activity against S. aureus, with MIC values

approaching that of the clinical antibiotic vancomycin.[7] Interestingly, while derivatives f4 (with

a 6-methoxy group) and f14 (with an isopropyl group) showed more potent inhibition of the
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isolated S. aureus GyrB enzyme (IC50 values of 0.31 µM and 0.28 µM, respectively, compared

to 1.21 µM for f1), they displayed weaker whole-cell antibacterial activity.[7] This highlights the

complex interplay between target enzyme inhibition and factors such as cell permeability and

efflux in determining overall antibacterial efficacy.

Proposed Mechanism of DNA Gyrase Inhibition
Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase

and topoisomerase IV. They stabilize the enzyme-DNA complex, leading to double-strand

breaks in the bacterial chromosome, which ultimately results in cell death.[8][9]
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Caption: Inhibition of bacterial DNA gyrase.
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Experimental Protocols
Synthesis of N-Substituted 4-Hydroxyquinolinone
Derivatives
General Procedure for N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides: The synthesis of N-

phenyl-4-hydroxy-2-quinolone-3-carboxamides typically involves the reaction of an

appropriately substituted aniline with diethyl malonate to form a key intermediate, which is then

cyclized. Further modifications can be made to the quinolinone core. A common route is the

condensation between a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and a

substituted aniline.[7]
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Caption: General synthetic workflow.

General Procedure for N-Alkyl-4-hydroxy-2-quinolone Derivatives: N-alkylation of isatoic

anhydrides with alkyl halides serves as a common initial step. The resulting N-alkylated isatoic

anhydride is then condensed with a β-ketoester, such as one derived from ethyl potassium

malonate and an appropriate acid chloride, using a base like sodium hydride to yield the final

N-alkyl-4-hydroxy-2-quinolone derivative.[10]

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the N-

substituted 4-hydroxyquinolinone derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for an additional 2-4

hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl

sulfoxide (DMSO), is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution
Method)
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is

prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known

colony-forming unit (CFU)/mL.

Serial Dilution of Compounds: The N-substituted 4-hydroxyquinolinone derivatives are

serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for

18-24 hours.
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MIC Determination: The MIC is recorded as the lowest concentration of the compound at

which there is no visible growth of the bacterium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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